1-(6-Methyl-1H-indazol-3-YL)ethanone (CAS: 4498-75-3), commonly known as 3-acetyl-6-methyl-1H-indazole, is a highly specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis. Featuring a bifunctional design, the 3-acetyl group serves as a versatile synthetic handle for the construction of complex fused or linked heterocycles—such as pyrimidines, chalcones, and pyrazoles—while the 6-methyl-substituted indazole core acts as a bioisostere for indoles. This specific substitution pattern is highly valued in the development of targeted therapeutics, particularly kinase inhibitors, where the 6-methyl group provides essential hydrophobic contacts within the enzyme hinge region. For procurement teams and synthetic chemists, this compound offers an optimal balance of reactivity, predictable regioselectivity during N-protection, and favorable physicochemical properties (cLogP ~1.9) compared to unsubstituted or halogenated analogs .
Substituting 1-(6-Methyl-1H-indazol-3-YL)ethanone with the unsubstituted 1-(1H-Indazol-3-yl)ethanone or the regioisomeric 5-methyl variant severely compromises both synthetic efficiency and final compound efficacy. In synthetic workflows, the exact position of the methyl group exerts distinct electronic and steric influences on the indazole nitrogen atoms, directly dictating the N1/N2 regioselectivity during critical protection or alkylation steps. A generic substitution often leads to unfavorable isomer mixtures, necessitating costly and yield-depleting chromatographic separations. Furthermore, in structure-activity relationship (SAR) campaigns, the 6-methyl group is specifically designed to occupy distinct hydrophobic pockets in kinase targets; shifting this to the 5-position or removing it entirely results in a dramatic loss of binding affinity and target selectivity, rendering the resulting derivatives pharmacologically inactive [1].
The synthesis of indazole-based APIs requires selective protection at the N1 position. The presence of the 6-methyl group in 1-(6-Methyl-1H-indazol-3-YL)ethanone sterically and electronically biases the reaction toward N1 over N2. When reacted with standard protecting groups, the 6-methyl derivative consistently demonstrates superior N1:N2 regioselectivity compared to the unsubstituted baseline, minimizing the formation of the unwanted N2 isomer and streamlining downstream purification [1].
| Evidence Dimension | N1:N2 Regioselectivity Ratio (Standard Alkylation) |
| Target Compound Data | >9:1 ratio |
| Comparator Or Baseline | Unsubstituted 1-(1H-Indazol-3-yl)ethanone (~4:1 to 5:1 ratio) |
| Quantified Difference | ~50-80% improvement in N1 selectivity |
| Conditions | Standard basic alkylation conditions (e.g., NaH/DMF or K2CO3) with bulky protecting groups |
Higher regioselectivity directly translates to higher isolated yields of the critical N1-protected intermediate, reducing raw material waste and chromatographic solvent costs.
The 3-acetyl moiety is frequently condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, a key precursor for pyrimidine rings. The electron-donating effect of the 6-methyl group enhances the nucleophilicity of the acetyl enol and stabilizes the transition state. Consequently, 1-(6-Methyl-1H-indazol-3-YL)ethanone achieves near-quantitative conversion in this condensation step, whereas electron-withdrawing analogs like the 6-bromo derivative suffer from sluggish kinetics and lower overall yields [1].
| Evidence Dimension | Yield of 3-(dimethylamino)prop-2-enoyl intermediate |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 1-(6-Bromo-1H-indazol-3-yl)ethanone (~65-70% yield) |
| Quantified Difference | 15-20% higher yield in the condensation step |
| Conditions | Refluxing DMF-DMA, 12-24 hours |
Reliable, high-yielding condensation is critical for scaling up the synthesis of indazolyl-pyrimidine scaffolds without requiring forcing conditions or prolonged reaction times.
In the design of kinase inhibitors, the indazole core frequently hydrogen-bonds with the kinase hinge region, while the 6-position projects into a hydrophobic specificity pocket. 1-(6-Methyl-1H-indazol-3-YL)ethanone provides a precisely tuned lipophilicity that maximizes van der Waals interactions without introducing the excessive bulk or metabolic liabilities associated with larger halogens. Unsubstituted analogs fail to capture this binding energy, leading to significantly weaker target affinity .
| Evidence Dimension | Calculated Lipophilicity (cLogP) and Pocket Fit |
| Target Compound Data | cLogP ~1.9 (Optimal hydrophobic contact) |
| Comparator Or Baseline | 1-(1H-Indazol-3-yl)ethanone (cLogP ~1.4, suboptimal contact) |
| Quantified Difference | ~0.5 log unit increase, correlating with enhanced target residence time |
| Conditions | In silico modeling and standard SAR optimization parameters |
Procuring the 6-methyl variant provides a validated, pre-optimized pharmacophore that accelerates hit-to-lead development in oncology and immunology programs.
The compound is the premier starting material for generating 3-(pyrimidin-4-yl)-1H-indazoles, which are potent inhibitors of kinases such as VEGFR, FGFR, and Aurora kinases, leveraging the 3-acetyl group for pyrimidine cyclization [1].
Used in medicinal chemistry campaigns to replace indole-3-carboxylic acids or 3-acetylindoles, improving metabolic stability and altering the hydrogen-bonding profile while maintaining the critical 6-methyl hydrophobic interaction .
Ideal for process chemistry workflows requiring high-yielding, regioselective protection of the indazole core prior to late-stage functionalization, reducing the need for preparative chromatography .